Mullilam diol

Description

Structure

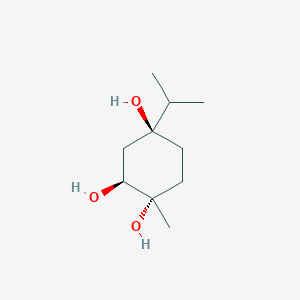

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKROZYQLIWCOBD-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C(C1)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@]([C@H](C1)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Mullilam diol?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mullilam diol, a monoterpenoid first isolated from the herbs of Zanthoxylum budrunga Wall. (also known as Zanthoxylum rhetsa), presents a noteworthy case in natural product chemistry.[1] Initially misidentified, its structure was later revised and conclusively established as (±)-p-menthan-1α,2β,4β-triol.[2] This document provides a comprehensive technical guide on this compound, summarizing its chemical structure, physicochemical properties, and the biological activities associated with its natural source. Due to the limited availability of data on the isolated compound, this guide also incorporates information on the extracts of Zanthoxylum rhetsa to provide a broader context for its potential therapeutic applications.

Chemical Structure and Physicochemical Properties

The correct chemical structure of this compound is (±)-p-menthan-1α,2β,4β-triol. This revision from its initially proposed structure as p-menthane-2,3-dihydroxy-1,4-oxide highlights the importance of rigorous spectroscopic analysis in natural product elucidation.[2]

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol | [3] |

| Synonyms | (±)-p-menthan-1α,2β,4β-triol, this compound | [2] |

| CAS Number | 36150-04-6 | [1][4][5] |

| Molecular Formula | C₁₀H₂₀O₃ | [3][6] |

| Molecular Weight | 188.26 g/mol | [6] |

| Physical Description | Powder | [1] |

| SMILES | CC(C)C1(CCC(C(C1)O)(C)O)O | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activity of the Source Plant: Zanthoxylum rhetsa

Zanthoxylum rhetsa has been traditionally used in Ayurvedic and ethnomedicines for its astringent, anti-microbial, anti-diabetic, anti-spasmodic, anti-inflammatory, and diuretic properties. In vitro and in vivo studies of different parts of the plant have revealed anti-oxidant, anti-microbial, anti-inflammatory, anti-diabetic, anti-diarrheal, and anti-cancer activities.

Table 2: Summary of In Vitro Biological Activities of Zanthoxylum rhetsa Extracts

| Extract/Compound Source | Bioassay | Target/Cell Line | Endpoint | Result (IC₅₀) |

| Z. rhetsa pericarp (Hexane extract) | Anti-inflammatory | RAW 264.7 macrophages | NO Production | 11.99 ± 1.66 µg/mL |

| Z. rhetsa pericarp (95% Ethanol extract) | Anti-inflammatory | RAW 264.7 macrophages | NO Production | 15.33 ± 1.05 µg/mL |

| Z. rhetsa seed (Essential oil) | Anti-inflammatory | RAW 264.7 macrophages | PGE₂ Production | 8.61 ± 2.23 µg/mL |

| Z. rhetsa pericarp (Hexane extract) | Anti-inflammatory | RAW 264.7 macrophages | TNF-α Production | 36.08 ± 0.55 µg/mL |

| Z. rhetsa pericarp (95% Ethanol extract) | Anti-inflammatory | RAW 264.7 macrophages | TNF-α Production | 34.90 ± 2.58 µg/mL |

Potential Signaling Pathway Modulation

Natural products isolated from the Zanthoxylum genus are known to modulate various signaling pathways implicated in inflammation and cancer. While the specific pathways affected by this compound have not been elucidated, related compounds and extracts from Zanthoxylum rhetsa have been shown to influence key cellular signaling cascades. For instance, extracts from the Rutaceae family, to which Zanthoxylum belongs, have demonstrated anti-inflammatory effects through the downregulation of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β, which are often regulated by the NF-κB and MAPK signaling pathways.

Below is a representative diagram of a generalized anti-inflammatory signaling pathway that could potentially be modulated by compounds from Zanthoxylum rhetsa.

Experimental Protocols

Detailed experimental protocols for the specific isolation or synthesis of this compound are not extensively documented in publicly available literature. However, general methodologies for the extraction of phytochemicals from Zanthoxylum rhetsa can be adapted from existing studies.

General Protocol for Extraction of Compounds from Zanthoxylum rhetsa

This protocol is a generalized procedure based on methods used for the extraction of various phytochemicals from Zanthoxylum species.

-

Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., fruits, seeds, or bark) of Zanthoxylum rhetsa.

-

Wash the material thoroughly with distilled water to remove any debris.

-

Air-dry the material in the shade at room temperature for several days until completely dry.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction (Maceration):

-

Weigh a specific amount of the powdered plant material (e.g., 100 g).

-

Place the powder in a large conical flask or beaker.

-

Add a suitable organic solvent (e.g., hexane, ethanol, or methanol) in a specific ratio (e.g., 1:10 w/v).

-

Seal the container and allow it to stand at room temperature for a specified period (e.g., 48-72 hours) with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process with the residue 2-3 times to ensure complete extraction.

-

Combine all the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C) to remove the solvent.

-

The resulting crude extract can be further dried in a desiccator to remove any residual solvent.

-

-

Fractionation and Isolation (General Workflow):

-

The crude extract can be subjected to further fractionation using techniques like liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).

-

Each fraction can then be subjected to chromatographic techniques such as column chromatography (using silica gel or Sephadex) and thin-layer chromatography (TLC) for the separation of individual compounds.

-

Final purification of the isolated compounds can be achieved using preparative high-performance liquid chromatography (HPLC).

-

Conclusion and Future Directions

This compound is a structurally defined monoterpenoid with potential biological activities, inferred from the known pharmacological properties of its source, Zanthoxylum rhetsa. However, there is a significant lack of research on the isolated compound itself. Future research should focus on the following areas to fully elucidate its therapeutic potential:

-

Isolation and Purification: Development of a standardized and efficient protocol for the isolation of this compound in sufficient quantities for comprehensive biological testing.

-

Biological Screening: Systematic evaluation of the purified this compound in a battery of in vitro and in vivo assays to determine its specific anti-inflammatory, anticancer, antimicrobial, and other pharmacological activities.

-

Mechanism of Action Studies: Investigation into the molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways.

-

Synthetic Methodologies: Development of a stereoselective total synthesis of this compound to provide a reliable source for further studies and potential drug development.

Addressing these research gaps will be crucial in determining the viability of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Investigations of Extracts of Zanthoxylum rhetsa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. researchgate.net [researchgate.net]

Mullilam Diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mullilam diol, a monoterpenoid first isolated from the essential oil of Zanthoxylum rhetsa and later also found in Zanthoxylum budrunga, has been a subject of structural revision and scientific interest. Initially misidentified, its structure was conclusively established as (±)-p-menthan-1α,2β,4β-triol[1]. This technical guide provides a detailed overview of the natural source, origin, and physicochemical properties of this compound. It includes a comprehensive summary of its spectroscopic data, a detailed experimental protocol for its isolation and characterization, and a discussion of its known biological context. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Origin

This compound is a naturally occurring monoterpenoid found in plants of the Zanthoxylum genus, which belongs to the Rutaceae family. The primary documented sources of this compound are:

-

Zanthoxylum rhetsa (Roxb.) DC.: This plant, commonly known as Indian prickly ash, is the original source from which this compound was isolated. The compound is a constituent of the essential oil derived from this plant[1].

-

Zanthoxylum budrunga Wall.: this compound has also been identified as a volatile constituent in the fruits of this plant species.

The geographical distribution of these plants spans tropical and subtropical regions of Asia, including India, Vietnam, and Bangladesh.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound as (±)-p-menthan-1α,2β,4β-triol was a significant revision from its initially proposed structure of p-menthane-2,3-dihydroxy-1,4-oxide[1]. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₃ |

| Molecular Weight | 188.26 g/mol |

| Appearance | Crystalline solid |

| Stereochemistry | (±)-p-menthan-1α,2β,4β-triol |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points |

| Infrared (IR) | Data not available in the searched resources. |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data not available in the searched resources. |

| Mass Spectrometry (MS) | Data not available in the searched resources. |

Note: The detailed spectroscopic data from the primary literature confirming the revised structure was not accessible in the conducted search.

Experimental Protocols

The following section details the experimental methodology for the isolation and characterization of this compound from its natural source, based on available information.

Isolation of this compound from Zanthoxylum rhetsa

The isolation of this compound involves the extraction of the essential oil from the plant material, followed by chromatographic separation.

Materials and Equipment:

-

Dried fruit pericarp of Zanthoxylum rhetsa

-

Steam distillation apparatus

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Crystallization solvents (e.g., acetone, petroleum ether)

Procedure:

-

Extraction of Essential Oil: The essential oil is obtained from the dried fruit pericarp of Zanthoxylum rhetsa through steam distillation.

-

Chromatographic Separation:

-

The crude essential oil is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of hexane and ethyl acetate.

-

Fractions are collected and monitored by TLC.

-

-

Purification and Crystallization:

-

Fractions containing this compound are combined and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by repeated crystallization from a suitable solvent system, such as acetone-petroleum ether, to yield crystalline this compound.

-

Structural Characterization

The structure of the isolated this compound is confirmed through a combination of spectroscopic methods.

Procedure:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment and their connectivity.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): To establish the complete connectivity and stereochemistry of the molecule.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific quantitative data on the biological activity of isolated this compound in the public domain. While various extracts of Zanthoxylum rhetsa have demonstrated a range of pharmacological effects, including antimicrobial and anti-inflammatory properties, the bioactivity of this compound itself has not been extensively reported. Further research is required to elucidate its potential therapeutic effects and mechanism of action.

There is no information available regarding the signaling pathways that may be modulated by this compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Conclusion

This compound, with its revised structure of (±)-p-menthan-1α,2β,4β-triol, is a monoterpenoid originating from Zanthoxylum rhetsa and Zanthoxylum budrunga. While its chemical structure and isolation from natural sources have been established, a significant gap exists in the publicly available literature regarding its detailed spectroscopic data, quantitative biological activity, and its mechanism of action at the molecular level. This guide consolidates the current knowledge and highlights the need for further research to fully characterize this natural product and explore its potential applications in drug discovery and development. The provided experimental framework for its isolation can serve as a basis for future studies aimed at obtaining sufficient quantities of this compound for comprehensive biological screening.

References

The Biosynthesis of p-Menthane Monoterpenoids: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of p-menthane monoterpenoids, a significant class of natural products with wide-ranging applications in the pharmaceutical, food, and cosmetic industries. This document details the core biochemical pathways, enzymatic mechanisms, and regulatory controls governing the production of key p-menthane compounds such as menthol, carvone, pulegone, and 1,8-cineole. Particular emphasis is placed on providing quantitative data and detailed experimental methodologies to support further research and development in this field.

Core Biosynthetic Pathway: From Geranyl Diphosphate to p-Menthane Scaffolds

The biosynthesis of all p-menthane monoterpenoids originates from the universal C10 precursor, geranyl diphosphate (GPP). GPP is primarily synthesized in plant plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The initial committed step in p-menthane biosynthesis is the cyclization of GPP, catalyzed by a class of enzymes known as monoterpene synthases.

The foundational cyclization is catalyzed by limonene synthase (LS) , which produces the pivotal intermediate, limonene. The stereochemistry of the limonene produced, either (-)-limonene or (+)-limonene, is determined by the specific isoform of LS and dictates the subsequent metabolic fate of the molecule, leading to a diverse array of p-menthane structures. For instance, in peppermint (Mentha x piperita), (-)-limonene is the precursor to (-)-menthol, while in spearmint (Mentha spicata), it leads to (-)-carvone. In contrast, caraway (Carum carvi) utilizes (+)-limonene to produce (+)-carvone.[1]

Following the formation of limonene, a series of stereospecific and regiospecific reactions, including hydroxylations, dehydrogenations, reductions, and isomerizations, modify the p-menthane ring to generate the final products. These reactions are catalyzed by a suite of enzymes, many of which are cytochrome P450 monooxygenases and NADPH-dependent reductases. The subcellular compartmentalization of these enzymes across the leucoplasts, endoplasmic reticulum, and cytoplasm of glandular trichome secretory cells highlights the complexity of this metabolic pathway.[2]

Key Biosynthetic Pathways of Major p-Menthane Monoterpenoids

This section details the specific enzymatic steps involved in the biosynthesis of prominent p-menthane monoterpenoids.

(-)-Menthol Biosynthesis in Peppermint (Mentha x piperita)

The biosynthesis of (-)-menthol is one of the most extensively studied p-menthane pathways.[3] It proceeds from (-)-limonene through a series of eight enzymatic steps:

-

(-)-Limonene-3-hydroxylase (L3OH) , a cytochrome P450 enzyme, hydroxylates (-)-limonene to (-)-trans-isopiperitenol.[4][5]

-

(-)-trans-Isopiperitenol dehydrogenase (iPDH) oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone.

-

(-)-Isopiperitenone reductase (iPR) reduces the endocyclic double bond of (-)-isopiperitenone to yield (+)-cis-isopulegone.[6]

-

(+)-cis-Isopulegone isomerase (iPI) isomerizes (+)-cis-isopulegone to (+)-pulegone.

-

(+)-Pulegone reductase (PR) reduces the exocyclic double bond of (+)-pulegone to produce a mixture of (-)-menthone and (+)-isomenthone.[7]

-

(-)-Menthone reductase (MR) stereospecifically reduces (-)-menthone to the desired (-)-menthol.[8][9]

-

A separate reductase can convert (+)-isomenthone to other menthol isomers.

A key branch point in this pathway occurs at (+)-pulegone, which can be alternatively converted to (+)-menthofuran by menthofuran synthase (MFS) , a reaction often induced by stress conditions.[10][11] The regulation of PR and MFS expression is a critical determinant of the final menthol-to-menthofuran ratio in peppermint oil.[10][11]

Biosynthesis pathway of (-)-menthol from geranyl diphosphate.

(-)-Carvone Biosynthesis in Spearmint (Mentha spicata)

The biosynthesis of (-)-carvone also begins with (-)-limonene but diverges from the menthol pathway at the initial hydroxylation step.

-

(-)-Limonene-6-hydroxylase (L6OH) , a cytochrome P450 enzyme, hydroxylates (-)-limonene at the C6 position to produce (-)-trans-carveol.[4][5][12]

-

(-)-trans-Carveol dehydrogenase (CDH) then oxidizes (-)-trans-carveol to (-)-carvone.[13][14]

Biosynthesis pathway of (-)-carvone from geranyl diphosphate.

1,8-Cineole Biosynthesis

1,8-Cineole, a bicyclic monoterpenoid, is formed from GPP through a distinct cyclization mechanism catalyzed by 1,8-cineole synthase (CINS) .[15] The reaction is thought to proceed through the isomerization of GPP to a linalyl diphosphate intermediate, followed by cyclization to an α-terpinyl cation. This cation is then captured by a water molecule to form 1,8-cineole.[16]

Biosynthesis pathway of 1,8-cineole from geranyl diphosphate.

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for key enzymes in the p-menthane monoterpenoid biosynthesis pathways. This data is essential for metabolic modeling and engineering efforts.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Source |

| (+)-Limonene Synthase (Citrus sinensis) | Geranyl Diphosphate | 13.1 ± 0.6 | 0.186 ± 0.002 | - | [12] |

| (-)-Isopiperitenone Reductase (Mentha piperita) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [6] |

| (-)-Isopiperitenone Reductase (Mentha piperita) | NADPH | 2.2 | - | 5.5 | [6] |

| (+)-Pulegone Reductase (Mentha piperita) | (+)-Pulegone | 2.3 | 1.8 | 5.0 | [6] |

| (+)-Pulegone Reductase (Mentha piperita) | NADPH | 6.9 | - | 5.0 | [6] |

| (-)-Menthone:(-)-(3R)-Menthol Reductase (Mentha piperita) | (-)-Menthone | 3.0 | 0.6 | 7.0 | [8][9] |

| (-)-Menthone:(-)-(3R)-Menthol Reductase (Mentha piperita) | (+)-Isomenthone | 41 | - | 7.0 | [8][9] |

| (-)-Menthone:(-)-(3R)-Menthol Reductase (Mentha piperita) | NADPH | 0.12 | - | 7.0 | [8][9] |

| (-)-Menthone:(+)-(3S)-Neomenthol Reductase (Mentha piperita) | (-)-Menthone | 674 | 0.06 | 9.3 | [8][9] |

| (-)-Menthone:(+)-(3S)-Neomenthol Reductase (Mentha piperita) | (+)-Isomenthone | >1000 | - | 9.3 | [8][9] |

| (-)-Menthone:(+)-(3S)-Neomenthol Reductase (Mentha piperita) | NADPH | 10 | - | 9.3 | [8][9] |

| (-)-trans-Isopiperitenol/(-)-trans-Carveol Dehydrogenase (Mentha piperita) | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | 7.5 | [13] |

| (-)-trans-Isopiperitenol/(-)-trans-Carveol Dehydrogenase (Mentha piperita) | NAD⁺ | 410 ± 29 | - | 7.5 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of p-menthane monoterpenoid biosynthesis.

Heterologous Expression and Purification of Monoterpene Synthases in E. coli

This protocol describes the expression and purification of N-terminally His-tagged monoterpene synthases.

Workflow for heterologous expression and purification.

Materials:

-

E. coli strain BL21(DE3)

-

pET expression vector with an N-terminal His-tag

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography resin

-

Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol)

Procedure:

-

Clone the coding sequence of the monoterpene synthase into the pET vector.

-

Transform the expression plasmid into E. coli BL21(DE3) cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Dialyze the purified protein against storage buffer and store at -80°C.

Enzyme Activity Assay for Monoterpene Synthases

This protocol outlines a general method for assaying the activity of monoterpene synthases.

Materials:

-

Purified monoterpene synthase

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT)

-

Geranyl diphosphate (GPP) substrate

-

Organic solvent for extraction (e.g., hexane or pentane)

-

Internal standard (e.g., isobutylbenzene or n-dodecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a reaction mixture containing assay buffer and the purified enzyme in a glass vial.

-

Initiate the reaction by adding GPP to a final concentration in the low micromolar range.

-

Overlay the reaction mixture with an equal volume of organic solvent containing the internal standard.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) with gentle agitation.

-

Stop the reaction by vortexing vigorously to extract the monoterpene products into the organic layer.

-

Separate the organic layer and analyze it by GC-MS.

-

Quantify the product formation based on the peak area relative to the internal standard.

Analysis of Monoterpenoids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the GC-MS analysis of monoterpenoid products.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2-5 min.

-

Ramp: 5-10°C/min to 150-200°C.

-

Ramp: 20-30°C/min to 250-280°C, hold for 2-5 min.

-

-

Split Ratio: 10:1 to 50:1, depending on the concentration.

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Impact (EI) Energy: 70 eV

-

Scan Range: m/z 40-400

Procedure:

-

Inject a 1 µL aliquot of the organic extract into the GC.

-

Acquire the data in full scan mode.

-

Identify the monoterpenoid products by comparing their retention times and mass spectra with those of authentic standards and library databases (e.g., NIST, Wiley).

Immunocytochemical Localization of Biosynthetic Enzymes

This protocol provides a general procedure for the localization of enzymes within plant tissues, such as the glandular trichomes of Mentha species.[2]

Materials:

-

Plant tissue (e.g., young leaves)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)

-

Blocking solution (e.g., PBS with 5% BSA and 0.1% Tween 20)

-

Primary antibody specific to the target enzyme

-

Fluorophore-conjugated secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Fix the plant tissue in the fixative solution.

-

Embed the tissue in a suitable medium (e.g., paraffin or resin) and prepare thin sections.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval if necessary.

-

Permeabilize the tissue sections with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the sections with PBS containing 0.1% Tween 20.

-

Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash the sections as in step 8.

-

Counterstain the nuclei with DAPI.

-

Mount the sections with mounting medium.

-

Visualize the localization of the target enzyme using a fluorescence microscope.

Regulation of p-Menthane Biosynthesis

The biosynthesis of p-menthane monoterpenoids is tightly regulated at multiple levels, including transcriptional control of biosynthetic gene expression, developmental programming, and environmental cues.[17] In peppermint, the expression of many of the genes encoding enzymes in the menthol pathway is coordinately upregulated during the development of young leaves, coinciding with the peak of essential oil biosynthesis.[17] Transcription factors from various families, such as MYB, bHLH, and WRKY, are implicated in the regulation of these pathways.[18] Environmental stresses can also significantly impact the metabolic flux, for example, by inducing the expression of menthofuran synthase and diverting pulegone away from menthol production.[10][11] A comprehensive understanding of these regulatory networks is crucial for the metabolic engineering of plants and microorganisms for enhanced production of specific, high-value p-menthane monoterpenoids.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 8. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Hydroxylation of specifically deuterated limonene enantiomers by cytochrome p450 limonene-6-hydroxylase reveals the mechanism of multiple product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (+)-trans-carveol dehydrogenase - Wikipedia [en.wikipedia.org]

- 15. 1,8-cineole synthase - Wikipedia [en.wikipedia.org]

- 16. Biosynthesis of monoterpenes: partial purification, characterization, and mechanism of action of 1,8-cineole synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthesis and the Transcriptional Regulation of Terpenoids in Tea Plants (Camellia sinensis) [mdpi.com]

Mullilam Diol in Zanthoxylum budrunga Wall: A Technical Overview and Future Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mullilam diol, identified as (1S,2R,4S)-1,2-epoxy-p-menthan-4-ol, is a monoterpenoid found in the essential oil of Zanthoxylum budrunga Wall. (synonymous with Zanthoxylum rhetsa), a plant with a history of use in traditional medicine. While the crude extracts of Z. budrunga have demonstrated a range of biological activities, including antinociceptive, antioxidant, and hypnotic effects, specific data on the bioactivity and mechanism of action of purified this compound are currently limited in publicly available scientific literature. This technical guide summarizes the existing knowledge on this compound and its plant source, presents available quantitative data for crude extracts, outlines relevant experimental protocols, and proposes future research directions to elucidate the therapeutic potential of this compound.

Introduction to Zanthoxylum budrunga Wall.

Zanthoxylum budrunga Wall., a member of the Rutaceae family, is an aromatic, deciduous tree found in South and Southeast Asia. Various parts of the plant, including the fruits, seeds, and bark, are used in traditional medicine and for culinary purposes. The plant is a rich source of diverse phytochemicals, including alkaloids, flavonoids, lignans, and terpenoids. Among the volatile constituents isolated from its fruits is this compound.

This compound: A p-Menthane Terpenoid

This compound is a p-menthane derivative with the chemical structure (1S,2R,4S)-1,2-epoxy-p-menthan-4-ol. Its presence has been reported in the volatile fraction of Z. budrunga fruits. While the specific biological activities of this compound are not well-documented, other p-menthane diols are known for their pharmacological properties, most notably as insect repellents.

Quantitative Data on Zanthoxylum budrunga Extracts

| Extract Type | Bioassay | Result | Reference |

| Ethanolic Seed Extract | DPPH Radical Scavenging | IC50: 82.60 µg/mL | [1] |

| Methanolic Fruit Extract | Hypnotic Activity (Motor Incoordination) | 50% effect at 250 mg/kg (i.p.) | |

| Essential Oil from Fruit | Hypnotic Activity (Motor Incoordination) | 66.66% effect at 0.2 ml of 0.25% oil in saline (i.p.) |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound from Zanthoxylum budrunga are not explicitly described in the available literature. However, general methods for the extraction and analysis of chemical constituents from Z. budrunga have been reported.

Preparation of Ethanolic Extract from Seeds

-

Plant Material: Dried seeds of Zanthoxylum budrunga are ground into a coarse powder.

-

Maceration: The powdered seeds are macerated in 95% ethanol for a period of three days with occasional shaking.

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude ethanolic extract.

DPPH Radical Scavenging Assay

-

Preparation of Solutions: A stock solution of the ethanolic extract is prepared in ethanol and serially diluted. A 0.004% solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol is also prepared.

-

Reaction: 1 mL of each concentration of the extract is mixed with 2 mL of the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a UV-visible spectrophotometer. Ascorbic acid is typically used as a positive control.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.

Acetic Acid-Induced Writhing Test (for Antinociceptive Activity)

-

Animal Model: Swiss albino mice are used.

-

Dosing: The test group receives the plant extract at specified doses (e.g., 250 and 500 mg/kg, p.o.), the positive control group receives a standard analgesic (e.g., diclofenac sodium), and the negative control group receives the vehicle.

-

Induction of Writhing: After a set period (e.g., 30 minutes) to allow for absorption, a 0.7% solution of acetic acid is administered intraperitoneally.

-

Observation: The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 15 minutes), starting 5 minutes after the acetic acid injection.

-

Analysis: The percentage inhibition of writhing is calculated by comparing the results of the test groups to the negative control group.

Visualizing Workflows and Potential Mechanisms

As specific data on this compound's signaling pathways are unavailable, the following diagrams illustrate a general workflow for its isolation and characterization, and a hypothetical signaling pathway based on the known anti-inflammatory effects of some terpenes.

Caption: Figure 1: Generalized Workflow for Isolation and Bioactivity Screening of this compound.

Caption: Figure 2: Hypothetical Anti-inflammatory Signaling Pathway for a Terpenoid.

Future Research Directions

The current body of knowledge on this compound from Zanthoxylum budrunga is nascent. To unlock its potential for drug development, the following areas of research are critical:

-

Isolation and Purification: Development of a robust and scalable protocol for the isolation of this compound in high purity from Z. budrunga.

-

Quantitative Analysis: Establishment of analytical methods (e.g., GC-MS, HPLC) to quantify the content of this compound in various parts of the plant.

-

In-depth Biological Screening: Comprehensive evaluation of the biological activities of purified this compound, including but not limited to its anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Preclinical Development: If promising bioactivities are identified, further preclinical studies, including pharmacokinetic and toxicological assessments, will be necessary.

Conclusion

This compound, a constituent of Zanthoxylum budrunga, represents an under-investigated natural product with potential for therapeutic applications. While research on the crude extracts of its source plant is encouraging, dedicated studies on the isolated compound are essential to validate its pharmacological profile and establish its mechanism of action. The workflows and research directions outlined in this guide provide a framework for advancing our understanding of this compound and harnessing its potential for the development of new therapeutic agents.

References

An In-Depth Technical Guide to Mullilam Diol: Properties, Protocols, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mullilam diol, a naturally occurring monoterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from plants of the Zanthoxylum genus, this compound has a unique chemical structure that underpins its biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities, with a focus on its anti-inflammatory and antimicrobial effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound, systematically named (±)-p-menthan-1α,2β,4β-triol, is a monoterpenoid first isolated from Zanthoxylum budrunga Wall. and Zanthoxylum rhetsa DC. Initially, its structure was proposed as p-menthane-2,3-dihydroxy-1,4-oxide, but was later revised to its current accepted form.

The physical and chemical properties of this compound are summarized in the tables below. It is a white powder at room temperature and is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.

Table 1: Chemical Identification of this compound

| Property | Value |

| CAS Number | 36150-04-6 |

| Molecular Formula | C₁₀H₂₀O₃ |

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | (±)-p-menthan-1α,2β,4β-triol |

| Synonyms | (1S,2S,4S)-p-menthane-1,2,4-triol |

Table 2: Structural Identifiers of this compound

| Identifier | Value |

| SMILES | CC(C)C1(CCC(C(C1)O)(C)O)O |

| Standard InChI | InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 |

| Standard InChIKey | RKROZYQLIWCOBD-GUBZILKMSA-N |

Table 3: Physicochemical Data for this compound

| Property | Value | Source |

| Physical Appearance | Powder | Generic |

| XLogP3 | 0.6 | PubChem |

| Boiling Point (estimated) | 282.80 °C @ 760.00 mm Hg | The Good Scents Company |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Generic |

| Kovats Retention Index (Standard non-polar) | 1470 | PubChem |

Experimental Protocols

Isolation of this compound from Zanthoxylum species

Characterization of this compound

The structural elucidation and confirmation of this compound's identity are achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. Techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl (-OH) groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized for assessing the purity of the isolated compound.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of pure this compound are limited, extensive research on the extracts of Zanthoxylum rhetsa and Zanthoxylum budrunga, from which this compound is isolated, provides strong indications of its potential therapeutic effects. These extracts have demonstrated significant anti-inflammatory and antibacterial properties.[1][2][3][4]

Anti-inflammatory Activity

Extracts of Zanthoxylum rhetsa have been shown to possess potent anti-inflammatory activity.[5][6] This effect is mediated through the suppression of key inflammatory pathways. A plausible mechanism of action, based on studies of Zanthoxylum extracts, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]

The proposed mechanism suggests that this compound may inhibit the activation of IKK (IκB kinase), which in turn prevents the degradation of IκBα (inhibitor of kappa B alpha). This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes that produce mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂).[5]

Antibacterial Activity

Extracts from Zanthoxylum rhetsa have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The essential oils and various solvent extracts have shown efficacy against pathogenic strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[4] While the specific contribution of this compound to this activity is yet to be fully elucidated, as a component of these active extracts, it is likely to play a role. The mechanism of action for monoterpenoids often involves the disruption of bacterial cell membrane integrity.

Conclusion and Future Directions

This compound presents as a promising natural product with potential for development as a therapeutic agent, particularly in the areas of inflammation and infectious diseases. The foundational knowledge of its chemical and physical properties, coupled with the biological activities of its source extracts, provides a strong basis for further investigation.

Future research should focus on:

-

Total synthesis of this compound: This would enable the production of larger quantities for extensive biological testing.

-

In-depth biological evaluation of the pure compound: To confirm and quantify its anti-inflammatory and antimicrobial activities and to elucidate its precise mechanisms of action.

-

Pharmacokinetic and toxicological studies: To assess its drug-like properties and safety profile.

-

Structure-activity relationship (SAR) studies: To identify key structural features responsible for its biological activity and to guide the design of more potent analogs.

This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery and development.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. In vitro anti inflammatory activity of stem of zanthoxylum rhetsa (roxb.) dc. [wisdomlib.org]

- 3. ANTIMICROBIAL ACTIVITY OF THE EXTRACT OF ZANTHOXYLUM RHETSA FRUIT AGAINST ORAL PATHOGENS - ProQuest [proquest.com]

- 4. jocpr.com [jocpr.com]

- 5. phcog.com [phcog.com]

- 6. Anti-Inflammatory Investigations of Extracts of Zanthoxylum rhetsa - PubMed [pubmed.ncbi.nlm.nih.gov]

Mullilam Diol (CAS 36150-04-6): A Technical Overview of an Understudied Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mullilam diol, with the Chemical Abstracts Service (CAS) number 36150-04-6, is a naturally occurring monoterpenoid. It is chemically identified as p-menthane-1,2,4-triol. This compound has been isolated from Zanthoxylum budrunga Wall. (also known as Zanthoxylum rhetsa), a plant belonging to the Rutaceae family. Despite its identification as a constituent of a medicinally relevant plant genus, in-depth technical data regarding the specific biological activities, mechanisms of action, and synthesis of this compound remains scarce in publicly available scientific literature. This guide aims to consolidate the existing information on this compound and highlight the significant gaps in current knowledge, thereby pointing to potential avenues for future research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This information is primarily derived from chemical supplier databases and phytochemical studies of Zanthoxylum species.

| Property | Value | Source |

| CAS Number | 36150-04-6 | N/A |

| Molecular Formula | C₁₀H₂₀O₃ | N/A |

| Molecular Weight | 188.26 g/mol | N/A |

| IUPAC Name | 1-methyl-4-(propan-2-yl)cyclohexane-1,2,4-triol | N/A |

| Synonyms | p-Menthane-1,2,4-triol | N/A |

| Class | Monoterpenoid | N/A |

| Natural Source | Zanthoxylum budrunga Wall. (Zanthoxylum rhetsa) | N/A |

Biological Activity and Pharmacology: A Knowledge Gap

While the genus Zanthoxylum is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, specific data on the bioactivity of isolated this compound is not available in the reviewed literature. Studies on the essential oil and crude extracts of Zanthoxylum budrunga have demonstrated antinociceptive and antioxidant properties. This compound is listed as one of the volatile constituents of the fruits of this plant, alongside other compounds such as hydroxy α-sanshool, β-phellandrene, β-pinene, and pipertone. However, the individual contribution of this compound to the overall pharmacological profile of the plant extract has not been elucidated.

Currently, there are no published studies that provide quantitative data (e.g., IC₅₀, EC₅₀) on the biological activity of purified this compound. Furthermore, information regarding its mechanism of action, potential molecular targets, and involvement in any signaling pathways is absent from the scientific literature.

Synthesis and Experimental Protocols

The chemical synthesis of this compound has not been specifically described in the available literature. While general methods for the synthesis of diols and triols are well-established in organic chemistry, a dedicated synthetic route for this particular p-menthane-1,2,4-triol has not been reported.

Consequently, there are no detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound. Researchers interested in studying this compound would need to develop these methodologies based on general principles of natural product chemistry and pharmacology.

Future Research Directions

The significant lack of data on this compound presents a clear opportunity for further scientific investigation. A logical workflow for future research is proposed below.

Caption: Proposed research workflow for this compound.

Conclusion

This compound (CAS 36150-04-6) represents a frontier in natural product research. While its existence and source are documented, its potential as a bioactive compound remains largely unexplored. The lack of in-depth technical data, including quantitative biological activity, experimental protocols, and mechanistic insights, underscores the need for foundational research on this molecule. The scientific community, particularly those in drug discovery and natural product chemistry, is encouraged to undertake studies to fill these knowledge gaps. Elucidating the pharmacological properties of this compound could unveil a novel therapeutic agent and provide a deeper understanding of the medicinal properties of Zanthoxylum budrunga.

The Stereochemistry of p-Menthane Triols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p-menthane scaffold, a substituted cyclohexane ring, is a fundamental structural motif in many natural products and synthetic compounds of significant biological importance. The introduction of three hydroxyl groups to this framework gives rise to a diverse family of p-menthane triols, each with a unique three-dimensional architecture that dictates its chemical and biological properties. This technical guide provides a comprehensive overview of the stereochemistry of p-menthane triols, focusing on their synthesis, conformational analysis, and spectroscopic characterization to aid in the research and development of novel chemical entities.

Introduction to p-Menthane Triols

p-Menthane triols are a class of saturated monoterpenoids characterized by a 1-methyl-4-isopropylcyclohexane backbone bearing three hydroxyl groups. The positions of these hydroxyl groups and their relative stereochemical orientations lead to a vast number of possible stereoisomers. Understanding the precise spatial arrangement of these functional groups is paramount, as it profoundly influences molecular interactions with biological targets, thereby affecting their pharmacological profiles. This guide will primarily focus on the well-studied p-menthane-3,8-diol, which, despite being a diol, serves as an excellent model system for understanding the stereochemical principles applicable to triols. We will also delve into the stereochemistry of representative p-menthane triols such as the 1,2,8- and 1,2,3-triol series.

Stereoisomeric Complexity

The stereochemical diversity of p-menthane triols arises from the presence of multiple stereocenters within the cyclohexane ring and potentially on the isopropyl side chain. For instance, p-menthane-3,8-diol possesses three stereocenters at C1, C3, and C4, leading to 2³ = 8 possible stereoisomers. These isomers can be categorized into pairs of enantiomers and sets of diastereomers. The relative orientation of the substituents on the cyclohexane ring gives rise to cis and trans diastereomers, which exhibit distinct physical and spectroscopic properties.

Below is a diagram illustrating the relationships between the stereoisomers of p-menthane-3,8-diol.

Data Presentation: Spectroscopic and Physical Properties

The characterization and differentiation of p-menthane triol stereoisomers rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and the measurement of physical properties such as melting points and optical rotations.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of p-menthane triols. The chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to their spatial orientation (axial or equatorial) and the relative configuration of the substituents.

Table 1: 1H and 13C NMR Data for cis- and trans-p-menthane-3,8-diol Stereoisomers in CDCl3

| Position | cis-p-menthane-3,8-diol 1H δ (ppm), J (Hz) | cis-p-menthane-3,8-diol 13C δ (ppm) | trans-p-menthane-3,8-diol 1H δ (ppm), J (Hz) | trans-p-menthane-3,8-diol 13C δ (ppm) |

| 1 | - | 25.4 | - | 31.2 |

| 2 | - | 42.3 | - | 44.3 |

| 3 | 3.87 (q, J = 2.4) | 67.7 | 3.65 (dt, J = 10.3, 4.2) | 72.8 |

| 4 | - | 47.9 | - | 53.0 |

| 5 | - | 20.1 | - | 26.9 |

| 6 | - | 34.7 | - | 34.4 |

| 7 (CH3) | 0.78 (d, J = 5.8) | 22.1 | 0.84 (d, J = 5.8) | 29.7 |

| 8 | - | 73.1 | - | 75.0 |

| 9 (CH3) | 1.12 (s) | 28.4 | 1.15 (s) | 21.9 |

| 10 (CH3) | 1.25 (s) | 28.8 | 1.15 (s) | 23.5 |

Note: Data compiled from various sources. Chemical shifts and coupling constants may vary slightly depending on the specific enantiomer and experimental conditions.

Physical Properties

The physical properties of diastereomers differ, which allows for their separation by techniques such as crystallization and chromatography.

Table 2: Physical Properties of p-menthane-3,8-diol Diastereomers

| Property | cis-p-menthane-3,8-diol | trans-p-menthane-3,8-diol |

| Melting Point (°C) | 72-75 | 68-69 |

| Optical Rotation [α]D | (±)-cis is racemic | (+)-trans: +8.0°, (-)-trans: -7.8° (c=1, CHCl3) |

Experimental Protocols

The synthesis and separation of specific p-menthane triol stereoisomers require carefully controlled experimental procedures.

Synthesis of p-menthane-3,8-diols from Citronellal

A common and efficient method for the synthesis of p-menthane-3,8-diols is the acid-catalyzed cyclization of citronellal.

Protocol 1: Acid-Catalyzed Cyclization of (±)-Citronellal

-

Reaction Setup: To a solution of (±)-citronellal (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid) at 0 °C.

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis- and trans-p-menthane-3,8-diols, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction can be applied to unsaturated precursors of p-menthane triols, such as α-terpineol or limonene, to introduce hydroxyl groups with high stereocontrol.

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation

-

Reagent Preparation: Prepare a solution of the alkene substrate (1 equivalent) in a 1:1 mixture of t-butanol and water.

-

Reaction Setup: To the stirred solution, add the appropriate AD-mix formulation (AD-mix-α or AD-mix-β, which contain the chiral ligand, K3Fe(CN)6, K2CO3, and a catalytic amount of K2OsO2(OH)4).

-

Reaction Execution: Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Add solid sodium sulfite and stir for an additional hour. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the resulting diol by flash column chromatography.

Mandatory Visualization

Experimental Workflow for Synthesis and Separation of p-menthane-3,8-diol Isomers

The following diagram illustrates a typical workflow for the synthesis of a mixture of p-menthane-3,8-diol diastereomers followed by their separation and characterization.

Conformational Analysis of p-menthane-3,8-diol Chair Conformations

The stereochemistry of p-menthane triols is intimately linked to the conformational preferences of the cyclohexane ring. The chair conformation is the most stable, and the substituents can occupy either axial or equatorial positions. The relative stability of the conformers is determined by steric interactions, particularly 1,3-diaxial interactions.

For p-menthane-3,8-diol, the large isopropyl group at C4 will strongly prefer an equatorial position to minimize steric strain. The stereochemistry at C1 and C3 will then determine whether the methyl and hydroxyl groups are axial or equatorial.

Note: The images in the diagram above are placeholders and would need to be replaced with actual chemical drawings of the chair conformations.

The coupling constants observed in the 1H NMR spectrum provide valuable information about the dihedral angles between adjacent protons and can be used to infer the preferred conformation. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons on a cyclohexane ring is indicative of a trans-diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.

Conclusion

The stereochemistry of p-menthane triols is a complex yet crucial aspect that governs their chemical and biological properties. A thorough understanding of the number and nature of stereoisomers, coupled with robust synthetic and analytical methodologies, is essential for the successful development of p-menthane-based compounds in various fields, including pharmaceuticals and agrochemicals. This guide has provided a foundational overview of the key stereochemical concepts, presented relevant quantitative data, and outlined detailed experimental protocols to support further research and innovation in this area. The strategic application of stereoselective synthesis and advanced spectroscopic techniques will continue to be instrumental in unlocking the full potential of this versatile class of molecules.

The Multifaceted Biological Potential of Monoterpenoid Diols: A Technical Guide for Researchers

For Immediate Release

Monoterpenoid diols, a class of naturally derived compounds, are emerging as significant players in the field of pharmacology, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate further investigation and development of these promising molecules.

Anti-inflammatory and Antioxidant Properties

Monoterpenoid diols exhibit notable anti-inflammatory and antioxidant effects, positioning them as candidates for treating a range of inflammatory conditions.

Experimental Protocols:

DPPH Radical Scavenging Assay for Antioxidant Activity:

A common method to evaluate the antioxidant potential of compounds like sobrerol is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.3 mM) is prepared in an organic solvent like methanol or ethanol and stored in the dark.[7][8]

-

Reaction Mixture: The monoterpenoid diol sample is dissolved in a suitable solvent and mixed with the DPPH working solution.[9] A control containing only the solvent and DPPH is also prepared.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8][9]

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[10]

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.[9]

Anticancer Activity

The anticancer potential of monoterpenoid diols is an area of active research, with studies suggesting their involvement in apoptosis and cell cycle regulation.

Limonene-1,2-diol , a major metabolite of D-limonene, is implicated in the chemopreventive and therapeutic effects of its parent compound. While direct IC50 values for limonene-1,2-diol are scarce, studies on D-limonene provide valuable insights. For instance, D-limonene has shown cytotoxic effects against various cancer cell lines. In one study, the IC50 value of a D-limonene nanoemulsion against oral cancer cells was reported to be 0.16% v/v.[11] Another study reported an IC50 of 18.6 µM for D-limonene on Caco-2 colorectal adenocarcinoma cells.[12] The anticancer activity of D-limonene and its metabolites is linked to the induction of apoptosis through the modulation of key signaling pathways.[13]

Signaling Pathways in Anticancer Activity:

D-limonene has been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2.[13] This process is often mediated through the inhibition of the PI3K/Akt/mTOR pathway and the activation of caspase cascades.[13][14] Furthermore, D-limonene can suppress the activation of NF-κB and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[15]

Experimental Protocols:

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the monoterpenoid diol and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[16]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.

-

IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Apoptosis Assay by Annexin V/Propidium Iodide Staining:

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the monoterpenoid diol for a specified time.

-

Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.[13][17]

Antimicrobial and Antiviral Activities

Monoterpenoid diols have also been investigated for their ability to combat microbial and viral infections.

p-Menthane-3,8-diol (PMD) , a component of lemon eucalyptus oil, is recognized for its insect repellent properties and also exhibits significant antiviral and antimicrobial activity.[16][18] It has been shown to be effective against enveloped viruses, including Influenza A virus and SARS-CoV.[18][19] While specific MIC values for PMD against a broad range of bacteria are not extensively documented, its general antimicrobial properties are acknowledged.[16]

Experimental Protocols:

Virucidal Suspension Assay (TCID50 Method):

This assay determines the ability of a compound to inactivate viruses in suspension.

-

Virus and Compound Mixture: A known titer of the virus is mixed with different concentrations of the monoterpenoid diol.

-

Incubation: The mixture is incubated for a specific contact time at a controlled temperature.

-

Neutralization: The virucidal action is stopped by dilution or with a specific neutralizer.

-

Infection of Host Cells: Serial dilutions of the neutralized mixture are added to susceptible host cells cultured in a 96-well plate.

-

Observation of Cytopathic Effect (CPE): The plates are incubated, and the wells are observed for the presence of CPE, which indicates viral replication.

-

TCID50 Calculation: The 50% Tissue Culture Infective Dose (TCID50) is calculated to determine the viral titer reduction caused by the compound.[18][19]

Neuroprotective Effects

Emerging evidence suggests that monoterpenoid diols may offer protection against neurodegenerative processes.

Sobrerol has recently been investigated for its neuroprotective potential. A study on a scopolamine-induced amnesia mouse model demonstrated that sobrerol can improve memory impairment.[11] The proposed mechanism involves enhancing hippocampal cholinergic signaling and reducing the accumulation of pathological proteins associated with neurodegeneration.[11]

Quantitative Data Summary

| Monoterpenoid Diol | Biological Activity | Experimental Model | Key Quantitative Data | Reference |

| Sobrerol | Anti-inflammatory | Clinical studies (respiratory infections) | Qualitative improvement | [2][4] |

| Antioxidant | In vitro assays | Radical scavenging activity noted | [1] | |

| Neuroprotective | Scopolamine-induced amnesia in mice | Improved memory | [11] | |

| Limonene-1,2-diol | Anticancer | (Data primarily on parent compound D-limonene) | ||

| (as D-limonene) | Anticancer | Oral cancer cells (nanoemulsion) | IC50: 0.16% v/v | [11] |

| Caco-2 colorectal cancer cells | IC50: 18.6 µM | [12] | ||

| p-Menthane-3,8-diol | Antiviral | Influenza A virus (in vitro) | No viral replication at 2% w/v | [18][19] |

| SARS-CoV (in vitro) | 1.9-2.4 log10 TCID50/ml reduction (1-2% w/v) | [18] | ||

| Antimicrobial | General | Antimicrobial properties noted | [16] |

Note: Quantitative data for the diol forms of some monoterpenoids are limited. The data for parent compounds are provided for context.

Conclusion

Monoterpenoid diols represent a promising class of natural compounds with diverse and potent biological activities. Their anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective effects warrant further in-depth investigation. The experimental protocols and signaling pathway information provided in this guide aim to equip researchers with the necessary tools and knowledge to advance the study of these molecules, paving the way for the development of novel therapeutics. Future research should focus on elucidating the specific molecular targets of these diols and conducting comprehensive preclinical and clinical studies to validate their therapeutic potential.

References

- 1. Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sobrerol in Managing Acute Respiratory Infections in Clinical Practice During the “Cold” Season: An Italian Primary Care Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcmas.com [ijcmas.com]

- 7. researchgate.net [researchgate.net]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. mdpi.com [mdpi.com]

- 10. Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2005087209A1 - Antiviral composition comprising p-menthane-3, 8-diol - Google Patents [patents.google.com]

- 18. US7872051B2 - Antiviral composition comprising p-menthane-3,8-diol - Google Patents [patents.google.com]

- 19. Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Mullilam Diol: A Review of a Terpenoid from Zanthoxylum rhetsa

Executive Summary

Mullilam diol, a monoterpenoid constituent of the plant Zanthoxylum rhetsa, has been a subject of limited scientific investigation. Initial studies led to a structural misidentification, which was later revised to (±)-p-menthan-1α,2β,4β-triol. Despite its isolation and structural correction, dedicated research into the specific biological activities, mechanisms of action, and potential therapeutic applications of this compound is notably absent in the currently available scientific literature. This technical guide provides a comprehensive overview of the existing knowledge surrounding this compound, primarily by examining the phytochemistry and pharmacology of its source, Zanthoxylum rhetsa. Due to the scarcity of data on the isolated compound, this review extends to the broader context of the plant's extracts and other related p-menthane terpenoids to infer potential areas for future investigation.

Introduction to this compound

This compound was first isolated from the essential oil of Zanthoxylum rhetsa DC. (family Rutaceae), a plant used in traditional medicine.[1] The initially proposed structure of p-menthane-2,3-dihydroxy-1,4-oxide was later conclusively revised to (±)-p-menthan-1α,2β,4β-triol.[1] This structural re-evaluation is a critical aspect of its research history. Zanthoxylum rhetsa, commonly known as Indian Prickly Ash, has a rich history of use in traditional medicine for treating various ailments, including fever, pain, cholera, and rheumatism.

Phytochemistry of Zanthoxylum rhetsa

Zanthoxylum rhetsa is a rich source of a diverse array of secondary metabolites. While this compound is one of its terpenoid constituents, the plant's biological activities are likely due to the synergistic or individual actions of numerous compounds. The major chemical classes found in Zanthoxylum rhetsa are summarized in the table below.

Table 1: Major Chemical Constituents of Zanthoxylum rhetsa

| Chemical Class | Examples of Identified Compounds | Plant Part(s) | Reference(s) |

| Terpenoids | This compound ((±)-p-menthan-1α,2β,4β-triol), Lupeol, Sabinene, α-Pinene, β-Pinene, γ-Terpinene, Terpinen-4-ol, Caryophyllene oxide, Spathulenol | Fruits, Bark, Leaves, Seeds | [1][2][3] |

| Alkaloids | Columbamine, 8-methoxy-N-methylflindersine, Rhetsidimerine | Bark, Root Bark | [1] |

| Lignans | Yangambin, Kobusin, Sesamin | Bark | [1] |

| Coumarins | Xanthyletin | Bark | [1] |

| Amides | Zanthorhetsamide | Bark | [1] |

| Phenolic Compounds | Total Phenols, Flavonoids | Bark, Spines | [2][4] |

Biological Activities of Zanthoxylum rhetsa Extracts

The majority of pharmacological studies have been conducted on crude extracts of various parts of Zanthoxylum rhetsa. These studies indicate a wide range of biological activities, although the specific contribution of this compound to these effects has not been elucidated.

Table 2: Reported Biological Activities of Zanthoxylum rhetsa Extracts

| Biological Activity | Type of Extract | Key Findings | Reference(s) |

| Cytotoxic | Chloroform fraction of bark, Essential oils | Showed activity against B16-F10 melanoma cancer cells. Essential oils exhibited inhibitory activity against some cancer cell lines. | [1][3] |

| Anti-inflammatory | Stem bark extract | Mediated by down-regulation of TNF-α and inhibition of iNOS and COX-2 production. | [1] |

| Antimicrobial | Various solvent extracts of spines, Essential oils | Exhibited activity against some fungal and bacterial species. Essential oils showed moderate activity against F. oxysporum. | [3][4] |

| Antioxidant | Ethanol and aqueous extracts of spines | Demonstrated DPPH radical scavenging activity. | [4] |

| Antidiabetic | Ethanol and aqueous extracts of spines | Showed α-amylase and α-glucosidase inhibition activity. | [4] |

| Anthelmintic & Antidiarrheal | Not specified | Traditional use and some pharmacological studies support these activities. |

Experimental Protocols

Detailed experimental protocols for the isolation or synthesis of this compound, or for testing its specific biological activities, are not available in the reviewed literature. However, a general workflow for the phytochemical investigation of a plant like Zanthoxylum rhetsa can be outlined.

Signaling Pathways: A Knowledge Gap

There is no information available in the scientific literature regarding the signaling pathways modulated by this compound. Research on the extracts of Zanthoxylum rhetsa has indicated effects on inflammatory pathways, such as the NF-κB pathway, through the downregulation of TNF-α and inhibition of iNOS and COX-2.[1] However, these effects are attributed to the whole extract, and the specific contribution of this compound is unknown. Future research is needed to investigate the molecular targets and signaling cascades affected by this compound.

Discussion and Future Perspectives

The current body of research on this compound is extremely limited, focusing primarily on its isolation and structural identification. The significant biological activities reported for Zanthoxylum rhetsa extracts suggest that its individual components, including this compound, may possess therapeutic potential. The p-menthane skeleton is found in other bioactive compounds, such as p-menthane-3,8-diol (PMD), which is known for its insect-repellent properties.[5][6] This suggests that this compound could be explored for similar or other biological activities.

To advance the understanding of this compound, future research should focus on:

-

Total Synthesis: Developing a robust synthetic route for (±)-p-menthan-1α,2β,4β-triol would enable the production of sufficient quantities for comprehensive biological evaluation.

-

Pharmacological Screening: A broad-based screening of the purified compound for various biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective effects, is warranted.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action, including the identification of molecular targets and modulation of signaling pathways.

-

In vivo Efficacy and Safety: Promising in vitro findings should be validated in appropriate animal models to assess the in vivo efficacy and safety profile of this compound.

Conclusion